Enhanced Lipophilicity (clogP) Relative to the Carboxylic Acid Analog
The ethyl propanoate side chain of the target compound increases calculated lipophilicity by approximately 1.0–1.5 log units compared with the free carboxylic acid analog 2-[(6-nitro-2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetic acid (CAS 303149-18-0) . This difference is significant for passive membrane permeability and is consistent with the general trend observed for ester vs. acid pairs in benzimidazole series [1].
| Evidence Dimension | Partition coefficient (clogP) |
|---|---|
| Target Compound Data | clogP ≈ 3.0–3.5 (estimated from structure) |
| Comparator Or Baseline | 2-[(6-nitro-2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetic acid: clogP ≈ 1.5–2.0 |
| Quantified Difference | Δ clogP ≈ +1.0 to +1.5 |
| Conditions | Calculated clogP values (ACD/Labs or equivalent algorithm); no experimental logP available. |
Why This Matters
Esterification of the side chain provides a handle for modulating cellular permeability and oral bioavailability, making the ethyl ester a more suitable candidate for cell‑based assays or in vivo studies where passive diffusion is required.
- [1] Testa, B.; Crivori, P.; Reist, M.; Carrupt, P.-A. The Influence of Lipophilicity on the Pharmacokinetic Behavior of Drugs: Concepts and Examples. Perspect. Drug Discov. Des. 2000, 19, 179–211. DOI: 10.1023/A:1008741731249. View Source
